4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with sulfamoyl and cyclopentyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmethylsulfonyl chloride under basic conditions to form the intermediate 4-[cyclopentyl(methyl)sulfamoyl]aniline. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar compounds to 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide include:
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide: This compound features a methoxy group instead of a sulfamoyl group, which can alter its chemical properties and biological activity.
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: The presence of a benzothiazole ring introduces additional heteroatoms, potentially enhancing its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGYAVTVDPRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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